molecular formula C17H19F3N8 B2477207 N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine CAS No. 2034516-31-7

N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine

Cat. No.: B2477207
CAS No.: 2034516-31-7
M. Wt: 392.39
InChI Key: PWRSDPKVOGXQPH-UHFFFAOYSA-N
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Description

N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine is a complex organic compound known for its potential applications in the fields of chemistry, biology, and medicine. This compound features a unique structure, which combines a pyrazolo-pyrimidine core with a piperidine ring, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine typically involves multi-step organic reactions. Starting materials include pyrazolo-pyrimidine derivatives and piperidine intermediates, which are subjected to various reaction conditions such as alkylation, cyclization, and functional group transformations.

Industrial Production Methods

On an industrial scale, this compound is produced using high-throughput techniques, ensuring purity and yield. Advanced methods such as flow chemistry and automated synthesis can optimize the process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine undergoes several types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce new functional groups.

  • Reduction: : Reduction reactions can alter the electronic properties of the compound.

  • Substitution: : The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Conditions involving halogenating agents or nucleophiles.

Major Products

Major products formed from these reactions depend on the specific functional groups introduced or altered. Examples include hydroxylated derivatives from oxidation reactions or dehydrogenated products from reduction reactions.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Studying biological pathways and enzyme interactions.

  • Medicine: : Potential therapeutic agents for treating various diseases.

  • Industry: : Used in material science for developing new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, it can modulate biological pathways and influence cellular functions. The exact pathways and targets involved depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-ethyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine

  • N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(difluoromethyl)pyrimidin-4-yl]piperidin-4-amine

Uniqueness

This compound stands out due to its trifluoromethyl group on the pyrimidine ring, which imparts unique electronic properties and potentially enhances its biological activity compared to similar compounds.

This deep dive offers a comprehensive overview of N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine, touching on its synthesis, reactions, and applications. Intrigued by its potential?

Properties

IUPAC Name

1-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N8/c1-10-24-13(17(18,19)20)7-14(25-10)28-5-3-11(4-6-28)26-15-12-8-23-27(2)16(12)22-9-21-15/h7-9,11H,3-6H2,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRSDPKVOGXQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC3=C4C=NN(C4=NC=N3)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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